7-Chloro-2-methylquinoline

Medicinal Chemistry Lipophilicity ADME

7-Chloro-2-methylquinoline (CAS 4965-33-7) is a non-substitutable intermediate for Montelukast Sodium API manufacture—its unique 7-chloro and 2-methyl substitution pattern is essential for the key condensation reaction that constructs the drug's ethenylphenyl side chain. Alternative quinoline derivatives are not cited in patent literature for this coupling. For antimalarial research, the 7-chloro group drives potent antiplasmodial activity (IC50 3–12 nM). Distinct physicochemical profile (XLogP3 3.2, pKa 4.25±0.50, mp 74–78°C) makes it an ideal reference compound for quinoline library calibration. Ensure synthetic pathway integrity—accept no generic substitute.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 4965-33-7
Cat. No. B049615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methylquinoline
CAS4965-33-7
Synonyms7-Chloro-2-methylquinoline
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=C2)Cl
InChIInChI=1S/C10H8ClN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3
InChIKeyWQZQFYRSYLXBGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-methylquinoline (CAS 4965-33-7): A Strategic Quinoline Building Block for Pharmaceutical Synthesis and Medicinal Chemistry


7-Chloro-2-methylquinoline (CAS 4965-33-7) is a substituted quinoline derivative characterized by a chloro group at the 7-position and a methyl group at the 2-position [1]. With a molecular weight of 177.63 g/mol, this heteroaromatic compound exhibits a predicted pKa of 4.25±0.50 and a computed XLogP3 of 3.2 [2]. It is a crystalline solid with a melting point range of 74-78 °C . Importantly, this compound serves as a critical intermediate in the synthesis of Montelukast Sodium, a widely prescribed leukotriene receptor antagonist for asthma management [3].

Why 7-Chloro-2-methylquinoline Cannot Be Simply Replaced by Other Quinoline Analogs


The specific combination and position of the 7-chloro and 2-methyl substituents in 7-chloro-2-methylquinoline create a unique physicochemical and reactivity profile that is not replicated by other halogenated or methylated quinoline analogs [1]. The 7-chloro group significantly enhances lipophilicity and modulates basicity, while the 2-methyl group influences the compound's solid-state properties and electronic characteristics [2]. These factors directly impact its utility as a synthetic intermediate and its behavior in biological assays. Consequently, substituting a generic quinoline or a differently substituted analog can lead to altered reaction outcomes, unexpected solubility issues, and divergent structure-activity relationships (SAR) .

Quantitative Differentiation of 7-Chloro-2-methylquinoline: Evidence-Based Comparator Analysis


Enhanced Lipophilicity of 7-Chloro-2-methylquinoline Compared to 2-Methylquinoline

The introduction of a chlorine atom at the 7-position significantly increases the lipophilicity of the quinoline scaffold. 7-Chloro-2-methylquinoline exhibits a computed XLogP3 value of 3.2 [1], which is substantially higher than the XLogP3 of 2.6 for the parent 2-methylquinoline [2]. This difference in lipophilicity can influence membrane permeability, protein binding, and overall pharmacokinetic profile in drug discovery contexts.

Medicinal Chemistry Lipophilicity ADME

Modulated Basicity of 7-Chloro-2-methylquinoline Relative to Other Quinolines

The predicted pKa of 7-chloro-2-methylquinoline is 4.25±0.50 , which lies between the pKa values of its closest analogs. This value is lower than the pKa of 2-methylquinoline (5.83 at 20°C) due to the electron-withdrawing effect of the 7-chloro group, but higher than the pKa of 7-chloroquinoline (3.36±0.14) due to the electron-donating effect of the 2-methyl group. This intermediate basicity can be advantageous for controlling ionization state under physiological or reaction conditions.

Physicochemical Properties Ionization Reactivity

Solid-State Handling Advantage of 7-Chloro-2-methylquinoline Over Liquid 2-Methylquinoline

7-Chloro-2-methylquinoline is a crystalline solid with a melting point range of 74-78 °C . In contrast, the parent compound 2-methylquinoline is a liquid at room temperature, with a melting point of -2 to -1 °C . This difference in physical state offers practical advantages in handling, weighing, and storage during synthetic procedures and formulation development.

Process Chemistry Handling Formulation

Potent Antimalarial Activity of 7-Chloro-4-aminoquinolines Compared to 7-Fluoro and 7-CF3 Analogs

In a structure-activity relationship (SAR) study of 7-substituted 4-aminoquinolines, compounds bearing a 7-chloro or 7-bromo substituent exhibited potent antiplasmodial activity against both chloroquine-susceptible and -resistant Plasmodium falciparum, with IC50 values in the range of 3-12 nM [1]. In contrast, 7-fluoro and 7-trifluoromethyl analogs were significantly less active, with IC50 values of 15-50 nM against susceptible strains and 18-500 nM against resistant strains [1]. This highlights the critical role of the 7-chloro group in maintaining high antimalarial potency.

Antimalarial SAR 4-Aminoquinolines

Essential Intermediate in the Commercial Synthesis of Montelukast Sodium

7-Chloro-2-methylquinoline is a critical starting material for the industrial synthesis of Montelukast Sodium, a leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis [1]. The process involves the condensation of 7-chloro-2-methylquinoline with an aldehyde to form the key intermediate (E)-1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-propen-1-ol . The specific 7-chloro-2-methyl substitution pattern is essential for the desired reactivity and for the pharmacological activity of the final drug product.

Pharmaceutical Intermediate Leukotriene Antagonist Montelukast

Proven Application Scenarios for 7-Chloro-2-methylquinoline in Research and Industry


Pharmaceutical Intermediate for Montelukast Sodium Manufacturing

7-Chloro-2-methylquinoline is an essential building block in the established industrial route to Montelukast Sodium, a blockbuster leukotriene receptor antagonist. Its specific substitution pattern enables the key condensation reaction that constructs the ethenylphenyl side chain of the drug [1]. Alternative quinoline derivatives are not cited in the patent literature for this specific coupling, making 7-chloro-2-methylquinoline a non-substitutable procurement item for manufacturers of this API .

Building Block for Antimalarial SAR Studies and Lead Optimization

The 7-chloro substituent is critical for the potent antiplasmodial activity of 4-aminoquinoline antimalarials, with IC50 values in the low nanomolar range (3-12 nM) against both susceptible and resistant P. falciparum strains [1]. Researchers investigating novel antimalarial scaffolds or optimizing existing leads can use 7-chloro-2-methylquinoline as a starting material to probe the contribution of the chloro substituent and to explore new derivatives while maintaining the essential pharmacophoric element .

Scaffold for Lead Optimization in Medicinal Chemistry

The distinct physicochemical profile of 7-chloro-2-methylquinoline—including its elevated lipophilicity (XLogP3 = 3.2) [1] and intermediate pKa (4.25±0.50) —makes it a valuable scaffold for medicinal chemistry programs. The solid-state properties (melting point 74-78 °C) also facilitate handling during parallel synthesis and purification workflows [2]. These features enable systematic exploration of structure-activity relationships where lipophilicity and basicity are key drivers of target engagement and ADME properties.

Reference Compound for Physicochemical Property Benchmarking

Given its well-defined physicochemical parameters—melting point (74-78 °C) [1], pKa (4.25±0.50) , and XLogP3 (3.2) [2]—7-chloro-2-methylquinoline can serve as a reference compound for calibrating computational models or for establishing baseline properties in a quinoline-based compound library. Its position in the property space between 2-methylquinoline and 7-chloroquinoline provides a useful benchmark for understanding the additive effects of substituents on quinoline basicity and lipophilicity [3].

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